![molecular formula C15H14F3NO B2684876 (2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one CAS No. 866050-94-4](/img/structure/B2684876.png)
(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one
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Description
Scientific Research Applications
- Recent advances in trifluoromethylation of carbon-centered radical intermediates have highlighted the utility of this compound in synthetic chemistry .
- Researchers have developed ambient light-stable photolabels based on 3-trifluoromethyl-3-aryldiazirine. By stabilizing the strained diazirine ring, these labels enable efficient photolabeling studies in biological systems .
- Notably, this compound has been successfully used for S-trifluoromethylation of thiophenols under visible light irradiation, without the need for photoredox catalysts .
- Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, researchers have synthesized a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines. These derivatives include amino, bromo, chloro, and other functional groups .
- The compound has been used to prepare 3,5-bis(trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents. These reagents find applications in organic synthesis .
- In serendipitous reactions, this compound has been involved in N, S-difunctionalization of triazoles. Understanding its reactivity sheds light on novel synthetic pathways .
Trifluoromethylation Reactions
Photolabeling Studies
Fluoroalkylation and Radical Reactions
Quinoxaline Derivatives
Grignard Reagents
Functionalization of Triazoles
properties
IUPAC Name |
(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)12-3-1-2-10(8-12)9-13-14(20)11-4-6-19(13)7-5-11/h1-3,8-9,11H,4-7H2/b13-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJKFLQVNYAEC-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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